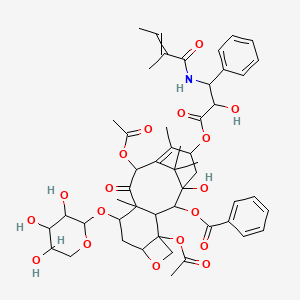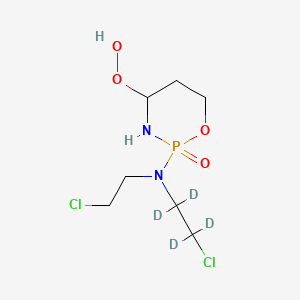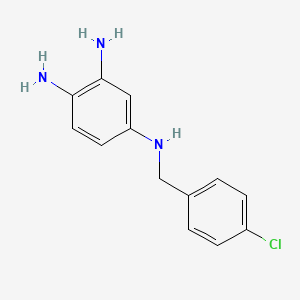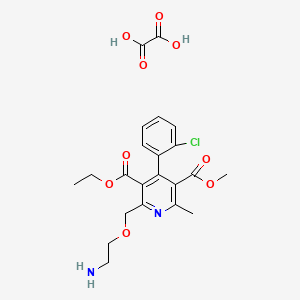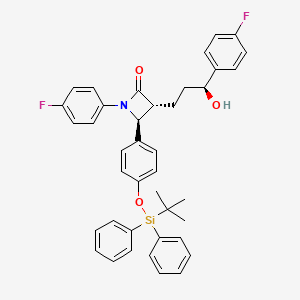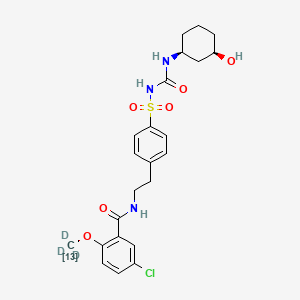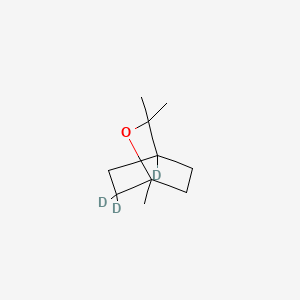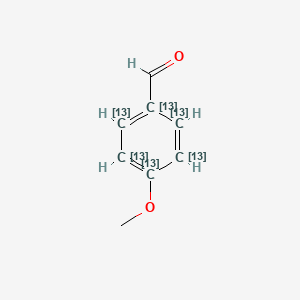
4-Anisaldehyde-13C6
Overview
Description
4-Anisaldehyde-13C6, also known as p-Anisaldehyde-13C6 or 4-Methoxybenzaldehyde-13C6, is a biochemical used for proteomics research . It has a molecular formula of C2(13-C)6H8O2 and a molecular weight of 142.10 .
Synthesis Analysis
The synthesis of anisaldehyde, the non-isotopic variant of this compound, can be achieved through the ozonolysis of anethole in a system composed of water and ethyl acetate . This method is environmentally friendly and avoids the isolation or decomposition of ozonide .Molecular Structure Analysis
The molecule consists of a benzene ring with a formyl and a methoxy group . The molecular formula is C8H8O2 .Scientific Research Applications
Spectroscopic and Structural Studies
Research on anisaldehydes, including 4-Anisaldehyde, focuses on their molecular structures, vibrational, electronic spectra (UV–Vis, IR, Raman, and NMR), and their applications in flavoring food additives. Detailed spectroscopic studies utilizing density functional theory have shown equilibrium between conformers of anisaldehydes at room temperature, highlighting their nucleophilic reactivity sites. These insights are crucial for understanding the chemical behavior and reactivity of anisaldehydes in various scientific applications (Altun, Swesi, & Alhatab, 2017).
Mechanistic Insights into Reactions
The Wittig reaction mechanism involving anisaldehyde has been explored through a combination of 13C kinetic isotope effects and molecular dynamics, providing a deeper understanding of cycloaddition mechanisms and the role of solvent dynamics. These studies are essential for developing more efficient synthetic pathways and understanding the detailed reaction mechanisms of organic transformations (Chen, Nieves-Quinones, Waas, & Singleton, 2014).
Applications in Synthesis and Catalysis
Anisaldehyde has been applied in the synthesis of various organic compounds, demonstrating its versatility as a reactant. For instance, its role in the synthesis of trivalent ruthenium and rhodium NS chelating thiosemicarbazone complexes for bactericidal activities showcases its utility in bioinorganic chemistry. These complexes have been studied for their spectroscopic, thermal, and biological properties, indicating significant activity against bacteria (Sharma, Srivastava, & Srivastava, 2007).
Photochemistry and Photophysics
The photochemistry of anisaldehyde, including its conformers' control through thermal and photoinduced methods, offers valuable insights into its photophysical properties. These studies provide the basis for applications in materials science, such as developing photoresponsive materials (Kuş, Sharma, Reva, Lapinski, & Fausto, 2010).
Environmental and Green Chemistry
Anisaldehyde's synthesis methods highlight advancements in green chemistry. The ozonolysis of anethole in water and ethyl acetate presents an environmentally friendly approach to anisaldehyde production, emphasizing the importance of sustainable chemical processes (Yu, Shen, Deng, Gan, & Ha, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
4-Anisaldehyde-13C6 is a biochemical used for proteomics research It is structurally related to 4-anisaldehyde, also known as p-anisaldehyde , which is an organic compound with a benzene ring, a formyl, and a methoxy group . This compound is widely used in the fragrance and flavor industry .
Mode of Action
Given its use in proteomics research , it may be involved in the study of protein expression and interactions
Biochemical Pathways
The use of stable isotopes like 13c in metabolomics research can uncover dynamic biochemical landscapes and interorgan metabolite transport . This suggests that this compound could potentially be used to trace and study various biochemical pathways.
Pharmacokinetics
It is soluble in dichloromethane and ethyl acetate , which may influence its absorption and distribution. It is recommended to store the compound at -20° C , indicating that its stability and bioavailability may be temperature-dependent.
Result of Action
Given its use in proteomics research , it may contribute to the understanding of protein expression and interactions, which could have various downstream effects at the molecular and cellular levels.
Action Environment
It is recommended to store the compound at -20° c , suggesting that temperature could be a significant environmental factor affecting its stability.
Biochemical Analysis
Biochemical Properties
4-Anisaldehyde-13C6 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways. It interacts with various enzymes and proteins, facilitating the tracing of metabolic processes. For instance, it can be used to study the activity of aldehyde dehydrogenase, an enzyme involved in the oxidation of aldehydes to carboxylic acids. The interactions between this compound and biomolecules are primarily based on its structural similarity to naturally occurring anisaldehyde, allowing it to participate in similar biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by participating in metabolic pathways and affecting cell signaling. For example, it can modulate the expression of genes involved in aldehyde metabolism, impacting cellular metabolism and energy production. Additionally, this compound can affect cell signaling pathways by interacting with signaling molecules and receptors, thereby influencing cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It can act as a substrate for enzymes such as aldehyde dehydrogenase, leading to the formation of labeled metabolites. This process allows researchers to track the metabolic fate of the compound and study enzyme kinetics. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as temperature and exposure to light. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be used to study metabolic pathways without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, such as oxidative stress and cellular damage. These threshold effects are important for determining the safe and effective use of the compound in research .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidation of aldehydes to carboxylic acids. It interacts with enzymes such as aldehyde dehydrogenase and other cofactors, influencing metabolic flux and metabolite levels. The compound’s stable isotope labeling allows researchers to trace its metabolic fate and study the dynamics of metabolic pathways in detail .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular compartments. These interactions affect its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can participate in metabolic reactions. The precise localization of this compound within cells can influence its biochemical activity and interactions with other biomolecules .
Properties
IUPAC Name |
4-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i2+1,3+1,4+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-CLQMYPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675630 | |
| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189441-55-1 | |
| Record name | 4-Methoxy(~13~C_6_)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


